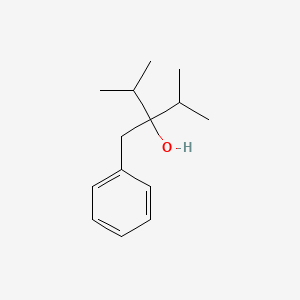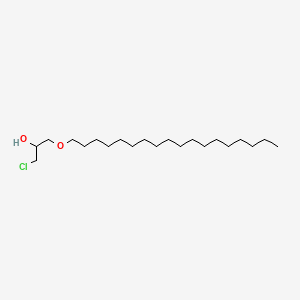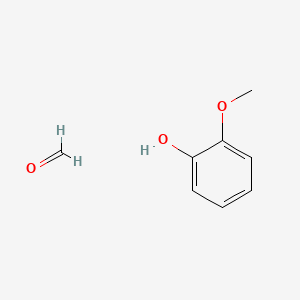
formaldehyde;2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde;2-methoxyphenol, also known as guaiacol formaldehyde, is a compound formed by the reaction of formaldehyde with 2-methoxyphenol (guaiacol). This compound is of significant interest due to its applications in various fields such as chemistry, biology, medicine, and industry. The combination of formaldehyde, a simple aldehyde, with 2-methoxyphenol, a phenolic compound, results in a versatile molecule with unique properties.
Preparation Methods
The synthesis of formaldehyde;2-methoxyphenol typically involves the hydroxymethylation of 2-methoxyphenol with aqueous solutions of formaldehyde (formalin). This reaction can be carried out under both homogeneous conditions, at acidic pH, and with a heterogeneous catalyst such as H-mordenite zeolite . The use of zeolite as a catalyst leads to high selectivity towards the desired product, 3-methoxy-4-hydroxybenzyl alcohol (pvanillol), due to its hydrophilic/hydrophobic properties . Industrial production methods often employ solid acid catalysts to minimize environmental impact and facilitate easier separation of the catalyst .
Chemical Reactions Analysis
Formaldehyde;2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include mineral acids (e.g., HCl, HBr, H2SO4) and Lewis acids (e.g., AlCl3) . Major products formed from these reactions include vanillic alcohols and other hydroxymethyl derivatives .
Scientific Research Applications
Formaldehyde;2-methoxyphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of formaldehyde;2-methoxyphenol involves its interaction with free radicals, thereby exhibiting antioxidant properties. The compound can donate electrons to free radicals, neutralizing them and preventing oxidative damage to cells and tissues . In addition, it can undergo hydroxymethylation reactions, which are catalyzed by acids and involve the formation of benzyl cation intermediates .
Comparison with Similar Compounds
Formaldehyde;2-methoxyphenol can be compared with other similar compounds such as eugenol and isoeugenol, which are also natural methoxyphenols used in various applications . Unlike these compounds, this compound is specifically synthesized for its unique properties and applications in antioxidant research and industrial production . Other similar compounds include 2-hydroxymethylphenols and bishydroxymethylphenols, which are of interest in phenol/formaldehyde polymeric studies .
Properties
CAS No. |
73208-73-8 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
formaldehyde;2-methoxyphenol |
InChI |
InChI=1S/C7H8O2.CH2O/c1-9-7-5-3-2-4-6(7)8;1-2/h2-5,8H,1H3;1H2 |
InChI Key |
TUBUGIPAUYMXPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1O.C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


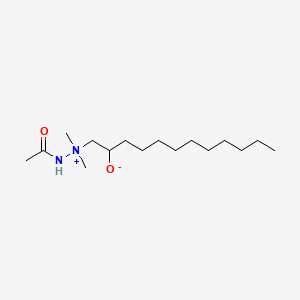
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
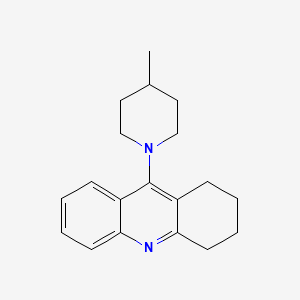
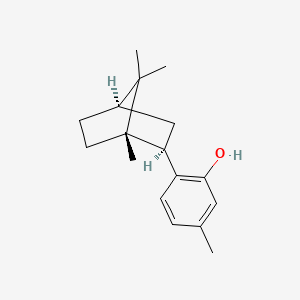
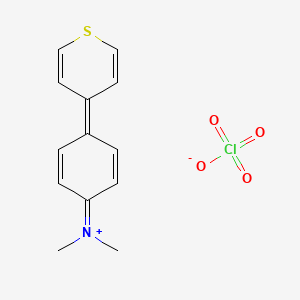
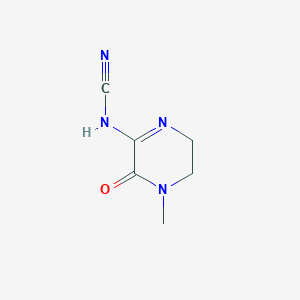
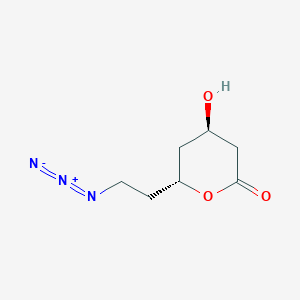
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)
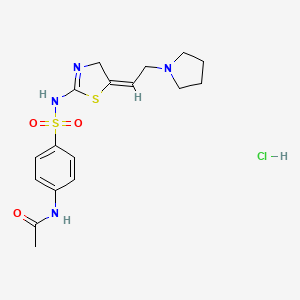
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
